molecular formula C17H18N6O2S3 B11208804 2-[4-amino-5-(N-(1,3-thiazol-2-yl)carbamoyl)(1,3-thiazol-2-ylthio)]-N-[4-(dime thylamino)phenyl]acetamide

2-[4-amino-5-(N-(1,3-thiazol-2-yl)carbamoyl)(1,3-thiazol-2-ylthio)]-N-[4-(dime thylamino)phenyl]acetamide

Cat. No.: B11208804
M. Wt: 434.6 g/mol
InChI Key: ARYIAHCSRPMUPV-UHFFFAOYSA-N
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Description

4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, and they are integral to many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process often includes purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Properties

Molecular Formula

C17H18N6O2S3

Molecular Weight

434.6 g/mol

IUPAC Name

4-amino-2-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N6O2S3/c1-23(2)11-5-3-10(4-6-11)20-12(24)9-27-17-21-14(18)13(28-17)15(25)22-16-19-7-8-26-16/h3-8H,9,18H2,1-2H3,(H,20,24)(H,19,22,25)

InChI Key

ARYIAHCSRPMUPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(S2)C(=O)NC3=NC=CS3)N

Origin of Product

United States

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